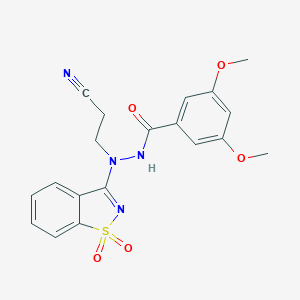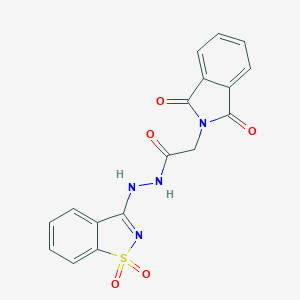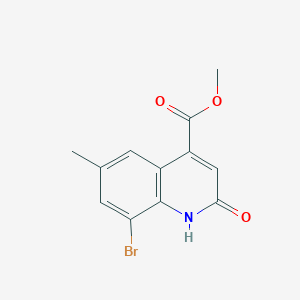![molecular formula C18H13NO6S3 B328783 2-[(5E)-5-{[3-METHOXY-4-(THIOPHENE-2-CARBONYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID](/img/structure/B328783.png)
2-[(5E)-5-{[3-METHOXY-4-(THIOPHENE-2-CARBONYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5E)-5-{[3-METHOXY-4-(THIOPHENE-2-CARBONYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a complex organic compound that features a thiazolidine ring, a methoxy group, and a thiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-{[3-METHOXY-4-(THIOPHENE-2-CARBONYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiourea derivative with an α-halo acid under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.
Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride and an appropriate catalyst.
Final Assembly: The final compound is assembled through a series of condensation reactions, typically involving the use of strong acids or bases to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The methoxy and thiophene groups can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the production of advanced materials. Its unique properties may make it suitable for applications in electronics, coatings, and other high-tech fields.
作用机制
The mechanism of action of 2-[(5E)-5-{[3-METHOXY-4-(THIOPHENE-2-CARBONYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-[(5E)-5-[[3-methoxy-4-(benzoyloxy)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
- 2-[(5E)-5-[[3-methoxy-4-(furan-2-carbonyloxy)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Uniqueness
The uniqueness of 2-[(5E)-5-{[3-METHOXY-4-(THIOPHENE-2-CARBONYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID lies in its combination of functional groups. The presence of the thiophene moiety, in particular, distinguishes it from similar compounds and may confer unique chemical and biological properties.
属性
分子式 |
C18H13NO6S3 |
|---|---|
分子量 |
435.5 g/mol |
IUPAC 名称 |
2-[(5E)-5-[[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C18H13NO6S3/c1-24-12-7-10(4-5-11(12)25-17(23)13-3-2-6-27-13)8-14-16(22)19(9-15(20)21)18(26)28-14/h2-8H,9H2,1H3,(H,20,21)/b14-8+ |
InChI 键 |
FXNGJECYSKUOFV-RIYZIHGNSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)OC(=O)C3=CC=CS3 |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OC(=O)C3=CC=CS3 |
规范 SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OC(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHOXYANILINO]ETHYL 4-BUTOXYBENZOATE](/img/structure/B328701.png)
![3-[2-(4-BUTOXYBENZOYL)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE](/img/structure/B328702.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 3-phenylpropanoate](/img/structure/B328703.png)


![2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE](/img/structure/B328708.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl 4-tert-butylbenzoate](/img/structure/B328709.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 2-piperidin-1-ylacetate](/img/structure/B328710.png)



![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B328716.png)
![4-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B328720.png)
![3-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B328723.png)
